molecular formula C13H15FN6 B2376549 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2380168-16-9

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine

Cat. No. B2376549
CAS RN: 2380168-16-9
M. Wt: 274.303
InChI Key: MYEVUQXROAUWBS-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine” is a complex organic molecule that contains several functional groups including a fluoropyrimidinyl group, a piperazinyl group, and a methylpyrimidine group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two pyrimidine rings, one of which is substituted with a fluorine atom, a piperazine ring, and a methyl group . The presence of these groups would likely confer specific physical and chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and lipophilicity, while the piperazine ring could confer basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain pyrimidine rings are used as anticancer or antiviral agents . The mechanism of action of such drugs often involves interfering with DNA or RNA synthesis .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6/c1-10-6-15-8-17-12(10)19-2-4-20(5-3-19)13-11(14)7-16-9-18-13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEVUQXROAUWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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